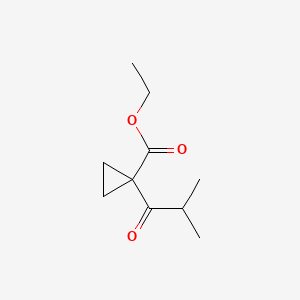
Ethyl1-(2-methylpropanoyl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate is a chemical compound characterized by its unique structure, which includes an ester functional group and a cyclopropane ring. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common synthetic route involves the esterification of 1-(2-methylpropanoyl)cyclopropane-1-carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.
Friedel-Crafts Acylation: Another method includes the Friedel-Crafts acylation of cyclopropane with 2-methylpropanoyl chloride, followed by esterification with ethanol.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Strong nucleophiles like hydroxide ions (OH-) or amines are used in substitution reactions.
Major Products Formed:
Oxidation: Cyclopropane-1-carboxylic acid or 2-methylpropanoic acid.
Reduction: Ethyl cyclopropane-1-carboxylate alcohol.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-methylcyclopropanecarboxylate: Similar structure but lacks the 2-methylpropanoyl group.
Methyl 2-ethyl-1-(2-methylpropanoyl)cyclopropane-1-carboxylate: Similar ester group but different alkyl substituents.
Uniqueness: Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate is unique due to its specific combination of functional groups and cyclopropane ring, which confer distinct reactivity and properties compared to similar compounds.
This comprehensive overview highlights the significance of Ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
ethyl 1-(2-methylpropanoyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)10(5-6-10)8(11)7(2)3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
SWJMKLMZGAWYTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC1)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


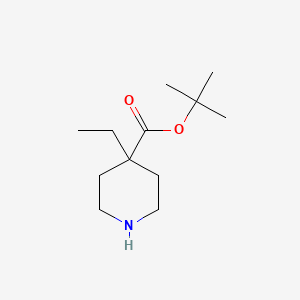
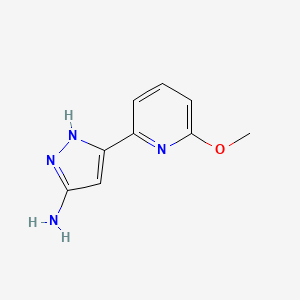
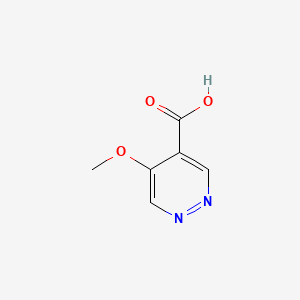
![3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride](/img/structure/B15318863.png)
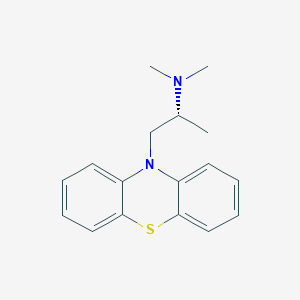
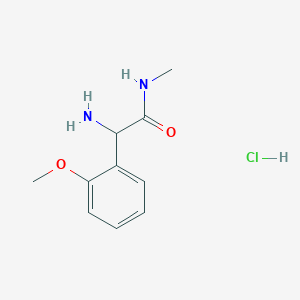
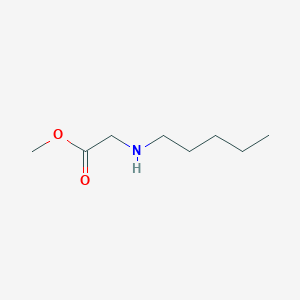

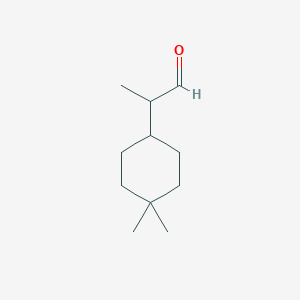
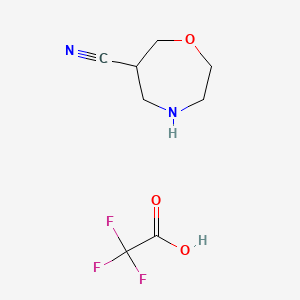
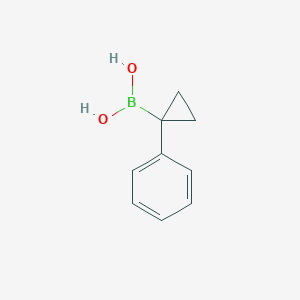
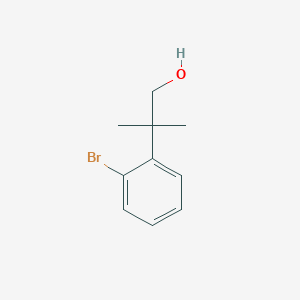

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)
